![molecular formula C10H8BrN B172763 7-Bromo-4-methylquinoline CAS No. 141052-31-5](/img/structure/B172763.png)
7-Bromo-4-methylquinoline
Overview
Description
7-Bromo-4-methylquinoline is a chemical compound with the molecular weight of 222.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 7-Bromo-4-methylquinoline is1S/C10H8BrN/c1-7-4-5-12-10-6-8 (11)2-3-9 (7)10/h2-6H,1H3
. This indicates that the molecule consists of a quinoline core with a bromine atom at the 7th position and a methyl group at the 4th position. Physical And Chemical Properties Analysis
7-Bromo-4-methylquinoline is a solid substance at room temperature . It has a molecular weight of 222.08 .Scientific Research Applications
Synthesis and Chemical Transformations
- 7-Alkylamino-2-methylquinoline-5,8-diones were synthesized using 7-bromo-2-methylquinoline-5,8-dione, highlighting the chemical transformations involving 7-bromo-4-methylquinoline derivatives (Choi & Chi, 2004).
- Research on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, closely related to 7-bromo-4-methylquinoline, was conducted to explore its application in medicinal chemistry, specifically in developing materials for addressing infectious diseases (Wlodarczyk et al., 2011).
Biological Applications
- A study on the synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one revealed potential anticancer properties, showcasing the relevance of such compounds in cancer research (Kubica et al., 2018).
- The antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated, indicating the potential of these compounds in angiogenesis-related research, which is crucial for understanding cancer progression and other diseases (Mabeta, Auer, & Mphahlele, 2009).
Environmental and Analytical Chemistry
- Research on the aerobic biodegradation of 4-methylquinoline by a soil bacterium highlights the environmental implications of quinoline derivatives, including 7-bromo-4-methylquinoline, in soil and water remediation (Sutton et al., 1996).
- Chloride-sensitive fluorescent probes developed using 6-methylquinoline, related to 7-bromo-4-methylquinoline, demonstrate the application of these compounds in biological sensing and analysis (Geddes et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, which include 7-bromo-4-methylquinoline, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, and their interaction with quinoline derivatives can lead to significant changes in cell function.
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing both electrophilic and nucleophilic substitution reactions . This suggests that 7-Bromo-4-methylquinoline may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects
Result of Action
Quinoline derivatives are known to have a broad range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities . These effects suggest that 7-Bromo-4-methylquinoline may have similar impacts on a molecular and cellular level.
properties
IUPAC Name |
7-bromo-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXSOARXXPPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621292 | |
Record name | 7-Bromo-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methylquinoline | |
CAS RN |
141052-31-5 | |
Record name | 7-Bromo-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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